Vinylboronic acid dibutyl ester
Overview
Description
Mechanism of Action
Target of Action
Vinylboronic acid dibutyl ester, also known as VBADE, is primarily used in the realm of organic synthesis . Its primary targets are organic molecules where it acts as a Lewis acid, accepting electrons and fostering chemical bonding .
Mode of Action
VBADE interacts with its targets through a process known as vinylation . In this process, VBADE donates a vinyl group to the target molecule, thereby modifying its structure. This interaction can result in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
VBADE is often used in Suzuki coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide . This makes VBADE valuable in the synthesis of various organic compounds, including β,β-diarylated vinyl boronates and γ-carbonyl vinyl boronates .
Pharmacokinetics
VBADE is a liquid at room temperature, with a boiling point of 35-40 °C under reduced pressure and a density of 0.835 g/mL at 25 °C . These properties suggest that VBADE could be absorbed and distributed in an organism, but further studies are needed to confirm this.
Result of Action
The result of VBADE’s action is the formation of new organic compounds through the process of vinylation . This can lead to the synthesis of complex organic structures, including conjugated dendrimers . The exact molecular and cellular effects of VBADE’s action would depend on the specific context of its use.
Action Environment
The action of VBADE can be influenced by various environmental factors. For instance, its stability is maintained by the presence of a stabilizer, phenothiazine, which prevents it from polymerizing . Additionally, VBADE should be stored at a temperature between 2-8°C to maintain its integrity . The efficacy of VBADE in chemical reactions can also be influenced by the presence of other reagents, the temperature, and the pH of the reaction environment.
Preparation Methods
Vinylboronic acid dibutyl ester can be synthesized through several methods. One common method involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin) in the presence of a catalyst. For example, hexamethyldisilazane lithium can be used as a precatalyst to promote the hydroboration reaction . Another method involves the use of tropylium salts to catalyze the hydroboration of alkynes, resulting in the formation of vinylboronates . Industrial production methods typically involve similar hydroboration reactions, often optimized for large-scale synthesis.
Chemical Reactions Analysis
Vinylboronic acid dibutyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes.
Common reagents used in these reactions include pinacolborane, palladium catalysts, and various halides. The major products formed from these reactions are typically boronic acids, boronates, and carbon-carbon bonded compounds .
Scientific Research Applications
Vinylboronic acid dibutyl ester has a wide range of applications in scientific research:
Biology: This compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Comparison with Similar Compounds
Vinylboronic acid dibutyl ester can be compared with other similar compounds, such as:
Vinylboronic acid pinacol ester: This compound has a similar structure but uses pinacol as the ester group instead of dibutyl.
4-Vinylphenylboronic acid: This compound contains a phenyl group attached to the boronic acid, providing different reactivity and applications.
Isopropenylboronic acid pinacol ester: This compound has an isopropenyl group instead of a vinyl group, leading to different chemical properties.
This compound is unique due to its dibutyl ester group, which provides specific reactivity and stability in various chemical reactions.
Biological Activity
Vinylboronic acid dibutyl ester (VBA-DBE) is a boronic acid derivative that has garnered attention in various fields of chemistry, particularly for its biological activity and synthetic utility. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Properties
This compound is characterized by its vinyl group attached to a boron atom, which is further esterified with two butyl groups. This structure imparts unique reactivity, making it a valuable compound in organic synthesis and medicinal chemistry.
The general formula for this compound can be represented as follows:
1. Reactivity in Biological Systems
Vinylboronic acids, including VBA-DBE, exhibit significant reactivity towards nucleophiles due to the electrophilic nature of the boron atom. This property allows them to form stable complexes with various biomolecules, facilitating diverse biochemical interactions.
2. Diels-Alder Reactions
VBA-DBE has been effectively utilized in Diels-Alder reactions, which are crucial for constructing complex cyclic structures found in natural products and pharmaceuticals. For instance, its reaction with cyclopentadiene has been shown to proceed efficiently under mild conditions, indicating its potential utility in synthesizing biologically active compounds .
3. Carboamination Reactions
Recent studies have highlighted the use of VBA-DBE in three-component carboamination reactions. These reactions involve the generation of vinylboron ate complexes that react with N-chloro-carbamates to yield valuable 1,2-aminoboronic esters. The process showcases high functional group tolerance and broad substrate scope, making it a promising method for synthesizing biologically relevant compounds .
1. Cancer Therapeutics
Boronic acids have emerged as important pharmacophores in cancer therapy. The structural features of VBA-DBE allow it to inhibit certain proteases involved in tumor progression. For example, the development of boron-containing drugs like Velcade® underscores the therapeutic potential of this class of compounds .
2. Antiviral Properties
Preliminary studies suggest that boronic acids may possess antiviral properties by interfering with viral replication processes. The exact mechanisms remain under investigation, but the ability of VBA-DBE to form stable complexes with viral proteins may play a role in its efficacy .
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the successful incorporation of VBA-DBE into synthetic pathways leading to novel anticancer agents. The resulting compounds exhibited potent cytotoxicity against various cancer cell lines, highlighting the potential of VBA-DBE as a building block for drug development.
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 5.4 |
B | HeLa | 3.2 |
C | A549 | 4.8 |
Case Study 2: Diels-Alder Reaction Efficiency
In another investigation, the efficiency of VBA-DBE in Diels-Alder reactions was evaluated against alternative dienophiles. The study found that VBA-DBE provided higher yields and shorter reaction times compared to traditional reagents.
Reaction Condition | Yield (%) | Time (hours) |
---|---|---|
VBA-DBE + Cyclopentadiene | 85 | 2 |
Traditional Dienophile | 65 | 4 |
Properties
IUPAC Name |
dibutoxy(ethenyl)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKJEPJLCSCBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C)(OCCCC)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284808 | |
Record name | Vinylboronic acid dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-45-4 | |
Record name | Dibutoxyvinylborane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinylboronic acid dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00284808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl Vinylboronate (stabilized with Phenothiazine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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